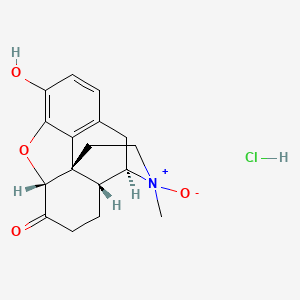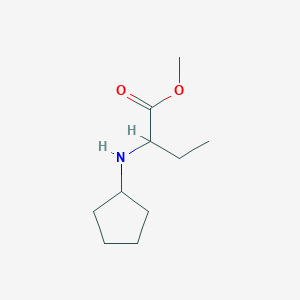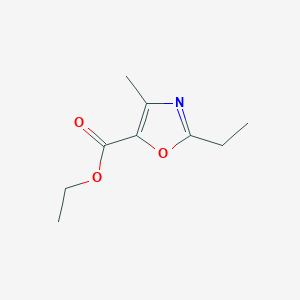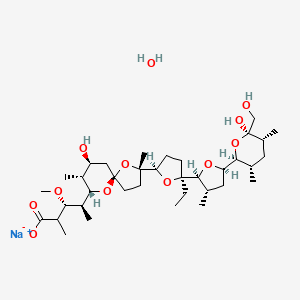
Carbazole, 3-amino-9-methyl-5,6,7,8-tetrahydro-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbazole, 3-amino-9-methyl-5,6,7,8-tetrahydro-, hydrochloride is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry. This compound, in particular, has unique properties due to the presence of an amino group and a methyl group on the carbazole ring, making it a valuable subject of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbazole derivatives typically involves the cyclization of appropriate precursors. For Carbazole, 3-amino-9-methyl-5,6,7,8-tetrahydro-, hydrochloride, the synthetic route may involve the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through the Fischer indole cyclization of appropriate precursors in the presence of acidic conditions such as glacial acetic acid and concentrated hydrochloric acid.
Introduction of Amino and Methyl Groups: The amino group can be introduced through nitration followed by reduction, while the methyl group can be introduced via alkylation reactions.
Industrial Production Methods
Industrial production of carbazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Carbazole, 3-amino-9-methyl-5,6,7,8-tetrahydro-, hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, silver oxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Carbazole, 3-amino-9-methyl-5,6,7,8-tetrahydro-, hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Carbazole, 3-amino-9-methyl-5,6,7,8-tetrahydro-, hydrochloride involves its interaction with specific molecular targets and pathways. The amino group on the carbazole ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo redox reactions, affecting cellular redox balance and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-9-ethylcarbazole: Similar in structure but with an ethyl group instead of a methyl group.
N-Substituted Carbazoles: A broad class of carbazole derivatives with various substituents on the nitrogen atom.
Benzocarbazoles: Carbazole derivatives with additional benzene rings fused to the carbazole core.
Uniqueness
Carbazole, 3-amino-9-methyl-5,6,7,8-tetrahydro-, hydrochloride is unique due to the specific positioning of the amino and methyl groups on the carbazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
64057-88-1 |
|---|---|
Molekularformel |
C13H17ClN2 |
Molekulargewicht |
236.74 g/mol |
IUPAC-Name |
(9-methyl-5,6,7,8-tetrahydrocarbazol-3-yl)azanium;chloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13(11)15;/h6-8H,2-5,14H2,1H3;1H |
InChI-Schlüssel |
HAQDJUJCZJSJBH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(CCCC2)C3=C1C=CC(=C3)[NH3+].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea](/img/structure/B13785782.png)


![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt](/img/structure/B13785800.png)





![calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13785832.png)




